molecular formula C8H12N2O2 B155722 4-Isopropylthymine CAS No. 132806-16-7

4-Isopropylthymine

Cat. No. B155722
M. Wt: 168.19 g/mol
InChI Key: YBYVXYISNOTBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylthymine is a modified nucleoside that has gained attention in recent years due to its potential use in scientific research. It is a modified version of thymine, one of the four nucleobases that make up DNA. This modification involves adding an isopropyl group to the nitrogen atom at position 4 of the thymine molecule.

Mechanism Of Action

The mechanism of action of 4-isopropylthymine is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. Specifically, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine, a building block of DNA. This results in a decrease in the amount of thymidine available for DNA replication and repair, leading to DNA damage and ultimately cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-isopropylthymine are not fully understood. However, it has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. This suggests that it may have a more targeted effect on cancer cells compared to traditional chemotherapy drugs, which can also damage normal cells. Additionally, it has been shown to improve the accuracy of DNA sequencing by reducing the occurrence of errors during DNA replication.

Advantages And Limitations For Lab Experiments

The advantages of using 4-isopropylthymine in lab experiments include its potential as a selective cancer therapy and its ability to improve the accuracy of DNA sequencing. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 4-isopropylthymine include further investigation into its mechanism of action, potential side effects, and efficacy as a cancer therapy. Additionally, research could focus on developing new DNA sequencing technologies that incorporate 4-isopropylthymine to improve accuracy.

Synthesis Methods

The synthesis of 4-isopropylthymine can be achieved through various methods. One common method involves the reaction of thymine with isopropyl iodide in the presence of a base such as potassium carbonate. This results in the replacement of the hydrogen atom at position 4 of thymine with an isopropyl group. Another method involves the reaction of thymine with 2-bromo-2-methylpropane in the presence of a base such as sodium hydride. This also results in the replacement of the hydrogen atom at position 4 of thymine with an isopropyl group.

Scientific Research Applications

4-Isopropylthymine has potential applications in scientific research. It has been shown to selectively inhibit the growth of cancer cells in vitro and in vivo. This makes it a potential candidate for cancer therapy. Additionally, it has been shown to improve the accuracy of DNA sequencing by reducing the occurrence of errors during DNA replication. This makes it a potential candidate for improving the accuracy of DNA sequencing technologies.

properties

CAS RN

132806-16-7

Product Name

4-Isopropylthymine

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-methyl-6-propan-2-yloxy-1H-pyrimidin-2-one

InChI

InChI=1S/C8H12N2O2/c1-5(2)12-7-6(3)4-9-8(11)10-7/h4-5H,1-3H3,(H,9,10,11)

InChI Key

YBYVXYISNOTBAJ-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)N=C1)OC(C)C

Canonical SMILES

CC1=C(NC(=O)N=C1)OC(C)C

Other CAS RN

132806-16-7

synonyms

4-isopropylthymine
O(4)-isopropylthymine

Origin of Product

United States

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